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Digitopurpone

Anthraquinone regiochemistry Hydroxyanthraquinone tautomerism Metal-chelation site geometry

Digitopurpone (CAS 34425-57-5; UNII V20CXI9UG7) is a naturally occurring trihydroxy-2-methylanthraquinone with the IUPAC designation 1,4,8-trihydroxy-2-methylanthracene-9,10-dione and molecular formula C15H10O5 (MW 270.24 g/mol). It is classified within the anthraquinone subclass of benzenoids and belongs to the polycyclic aromatic polyketide biosynthetic pathway.

Molecular Formula C15H10O5
Molecular Weight 270.24 g/mol
CAS No. 34425-57-5
Cat. No. B1197300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitopurpone
CAS34425-57-5
Synonymsdigitopurpone
Molecular FormulaC15H10O5
Molecular Weight270.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O
InChIInChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)15(20)10-7(14(11)19)3-2-4-8(10)16/h2-5,16-18H,1H3
InChIKeyPCXFOXVKFKRJSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digitopurpone Procurement Guide: CAS 34425-57-5 Anthraquinone Identification and Baseline Characterization for Research Selection


Digitopurpone (CAS 34425-57-5; UNII V20CXI9UG7) is a naturally occurring trihydroxy-2-methylanthraquinone with the IUPAC designation 1,4,8-trihydroxy-2-methylanthracene-9,10-dione and molecular formula C15H10O5 (MW 270.24 g/mol) [1]. It is classified within the anthraquinone subclass of benzenoids and belongs to the polycyclic aromatic polyketide biosynthetic pathway [2]. Originally isolated from the leaves of Digitalis purpurea (purple foxglove, Scrophulariaceae) alongside digitolutein, phomarin, and isochrysophanol [3], digitopurpone has subsequently been identified in Barleria eranthemoides (Acanthaceae) and various Digitalis species [4]. The compound bears three hydroxyl substituents at positions 1, 4, and 8 on the anthraquinone core with a methyl group at position 2, yielding a topological polar surface area of 94.8 Ų and a computed XLogP3-AA of 3.3 [1].

1
Anthraquinone natural product standard from Digitalis purpurea for dereplication workflows
2
1,4,8-trihydroxy-2-methyl substitution pattern defines regioisomer identity and chelation geometry
3
Suitable as a regiospecific synthetic intermediate for anthracyclinone scaffold construction

Why Digitopurpone Cannot Be Substituted by In-Class Anthraquinone Analogs: Structural and Synthetic Differentiation Evidence


Digitopurpone (1,4,8-trihydroxy-2-methylanthraquinone) and its closest structural regioisomer islandicin (1,4,5-trihydroxy-2-methylanthraquinone) share the identical molecular formula (C15H10O5), molecular weight (270.24 g/mol), XLogP (3.3), and TPSA (94.8 Ų) [1][2]. Despite these computed physicochemical equivalences, the positional shift of the third hydroxyl group from C-8 (digitopurpone) to C-5 (islandicin) fundamentally alters hydrogen-bonding geometries, chelation sites, and intermolecular packing, as demonstrated by comparative ¹³C NMR chemical shift assignments and distinct chromatographic retention behavior in the same anthraquinone isolate mixtures [3]. Synthetic access further differentiates the two: digitopurpone has been prepared via regiospecific one-step methodologies achieving >99% regioselectivity through anion-trapping of 4- or 7-methoxy-3-phenylsulphonylphthalides with substituted quinone monoacetals, while islandicin requires alternative regiochemical control strategies [4]. The use of an incorrect regioisomer introduces ambiguity in structure-activity relationship interpretation, compromises synthetic intermediate fidelity in anthracyclinone construction, and invalidates natural product dereplication studies where co-occurrence patterns in Digitalis species are specifically mapped to digitopurpone [5].

Target
Digitopurpone
1,4,8-trihydroxy-2-methyl; plant-derived; specific chelation cavity and synthetic route
Substitute
Islandicin
1,4,5-trihydroxy-2-methyl; fungal-derived; identical MW/XLogP/TPSA but different H-bond and chelation geometry
Positional shift (8-OH → 5-OH) may alter metal-chelation behavior and spectroscopic fingerprints. Synthetic regioselectivity routes and natural co-occurrence fingerprints differ, which may affect dereplication and SAR interpretation.

Digitopurpone (CAS 34425-57-5) Quantitative Differentiation Evidence Against Competing Anthraquinone Analogs


Regiochemical Identity: Hydroxyl Positional Isomerism (1,4,8- vs. 1,4,5-Trihydroxy) and Its Consequences for Metal Chelation and Molecular Recognition

Digitopurpone (1,4,8-trihydroxy-2-methylanthraquinone) and islandicin (1,4,5-trihydroxy-2-methylanthraquinone) are true regioisomers: both are C15H10O5 with identical molecular weight (270.24 g/mol), identical XLogP (3.3), and identical TPSA (94.8 Ų), yet the third hydroxyl group resides at C-8 in digitopurpone and at C-5 in islandicin [1][2]. This positional shift changes the intramolecular hydrogen-bond network: digitopurpone possesses a peri-dihydroxy (1-OH/9-CO) motif on the right ring plus an isolated 8-OH peri to 9-CO on the left ring, whereas islandicin places the 5-OH in a different peri relationship. Quantum-chemical analysis of natural 1,4,5-tri- and 1,4,5,8-tetrahydroxyanthraquinones has established that hydroxyl position dictates tautomeric equilibria and conformational populations, which in turn control metal-ion chelation geometry and electronic absorption spectra [3]. Digitopurpone's 1,4,8-substitution pattern provides a distinct chelation cavity compared to islandicin, directly affecting its utility as a ligand in metal-complex studies and its chromatographic retention time in reversed-phase HPLC where the two regioisomers are baseline-resolved .

Regioisomer identity
Head-to-head
1,4,8- vs 1,4,5-trihydroxy substitution; identical MW (270.24), XLogP (3.3), TPSA (94.8 Ų); distinct NMR shifts and HPLC retention
Chelation geometry and spectral recognition depend on regioisomer; substitution may confound metal-complex or dereplication results
Structure confirmed by 1D/2D NMR; computational conformational analysis available
Anthraquinone regiochemistry Hydroxyanthraquinone tautomerism Metal-chelation site geometry

Synthetic Accessibility and Regioselectivity: >99% Regiocontrol Achieved in One-Step Digitopurpone Preparation

A direct, one-step synthesis of anthraquinones has been reported that exhibits total regioselectivity (>99%) for the preparation of digitopurpone, islandicin, and madeirin via reaction of the anion of 4- or 7-methoxy-3-phenylsulphonylphthalides with variously substituted quinone monoacetals [1]. This methodology achieves near-quantitative regiochemical fidelity, eliminating the need for isomer separation that complicates routes to other anthraquinones such as chrysophanol or emodin, where regioisomeric mixtures are commonly obtained [2]. The >99% regioselectivity benchmark contrasts with alternative synthetic approaches where regioisomeric ratios as low as 3:1 to 5:1 have been reported for comparable anthraquinone targets [2]. Digitopurpone monomethyl ether has additionally been prepared via regiospecific routes serving as a tricyclic precursor to daunomycinone and adriamycinone, further underscoring the compound's defined role in anthracycline synthesis relative to islandicin, which requires a distinct synthetic sequence [3].

Synthetic regioselectivity
Reported
>99% regioselectivity in one-step phthalide anion approach; no isomeric purification required
Supports high-purity standard and intermediate preparation; reduces batch variability
Russell & Warrener 1981; cross-study comparable
Regioselective synthesis Anthraquinone synthetic methodology 1,4-dioxygenated anthraquinones

Anthracyclinone Precursor Specificity: Digitopurpone as a Defined Building Block for Daunomycinone and Adriamycinone Construction

Digitopurpone and its monomethyl ether serve as tricyclic precursors specifically for the construction of daunomycinone and adriamycinone, the aglycone cores of the clinically used anthracycline antitumor antibiotics daunorubicin and doxorubicin (adriamycin) [1]. The substitution pattern of digitopurpone (1,4,8-trihydroxy-2-methyl) maps onto the A-ring hydroxymethylation and B-ring oxygenation pattern required for anthracyclinone elaboration, whereas the isomeric islandicin (1,4,5-trihydroxy-2-methyl) maps onto a different regiochemical trajectory [2]. Both digitopurpone and islandicin have been described as possessing antineoplastic activity [3], but their distinct substitution patterns dictate divergent derivatization pathways: digitopurpone monomethyl ether has been explicitly utilized in a regiospecific six-step sequence for formal total synthesis, while islandicin requires separate elaboration [4]. This precursor specificity means that scientists conducting anthracycline total synthesis or structural analog development cannot interchangeably use digitopurpone and islandicin.

Anthracyclinone precursor role
Class-level
Digitopurpone maps onto daunomycinone/adriamycinone oxygenation pattern; islandicin maps onto alternative trajectory
Synthesis pathway selection depends on regioisomer; substituting islandicin may direct toward unintended scaffold
Class-level inference; reported antineoplastic context requires independent verification
Anthracycline synthesis Anthracyclinone precursor Daunomycinone adriamycinone

Natural Source and Co-Occurrence Fingerprint: Digitalis purpurea vs. Fungal Origin Differentiation for Dereplication Studies

Digitopurpone was first isolated and characterized from the leaves of Digitalis purpurea L. (Scrophulariaceae), where it co-occurs with a defined set of anthraquinones: digitolutein, 4-hydroxydigitolutein, phomarin (1,6-dihydroxy-3-methylanthraquinone), its 6-methyl ether, and isochrysophanol (1,8-dihydroxy-2-methylanthraquinone) [1]. In contrast, islandicin is predominantly a fungal metabolite reported in Talaromyces (Penicillium) islandicus and T. funiculosus [2]. The co-occurrence fingerprint is diagnostic: the Digitalis leaf anthraquinone profile containing digitopurpone but lacking islandicin enables unambiguous botanical source identification [1][3]. This differential natural distribution is reinforced by subsequent isolations: digitopurpone has been found in Digitalis cariensis alongside ziganein, pachybasin, and isochrysophanol-8-methyl ether [3], and in Barleria eranthemoides alongside chrysophanol, isochrysophanol, and barleriaquinone . The kingdom-level divergence in occurrence (plant vs. fungal) provides a practical dereplication filter: the presence of digitopurpone in a plant extract does not imply co-occurrence of islandicin, and vice versa.

Natural source fingerprint
Reported
Plant-derived (Digitalis purpurea) vs fungal-derived (Talaromyces spp.); mutually exclusive co-occurrence clusters
Dereplication studies require correct standard; islandicin standard may produce misassignment in plant extracts
Cross-study comparable; co-occurrence with digitolutein, phomarin, isochrysophanol
Natural product dereplication Digitalis purpurea phytochemistry Anthraquinone chemotaxonomy

Computed ADME and Drug-Likeness Profile: Lipinski Compliance with Zero Rotatable Bonds Differentiating Digitopurpone from More Flexible Anthraquinone Analogs

Digitopurpone satisfies all Lipinski Rule of Five criteria (MW 270.24 ≤ 500; HBD 3 ≤ 5; HBA 5 ≤ 10; XLogP 3.3 ≤ 5) and possesses zero rotatable bonds, rendering it a completely rigid anthraquinone scaffold [1]. The zero rotatable bond count distinguishes digitopurpone from methoxylated anthraquinone analogs such as digitolutein (which contains a methoxy rotor) and 4-hydroxydigitolutein, where the methoxy group introduces conformational flexibility [2]. The TPSA of 94.8 Ų predicts moderate oral absorption, and the compound is classified as moderately soluble (ESOL class) [3]. Computed gastrointestinal absorption is predicted as "High" by SwissADME, with a skin permeation value (Log Kp) of −5.63 cm/s [4]. These properties are shared with islandicin (which also has zero rotatable bonds, XLogP 3.3, TPSA 94.8 Ų) but differ from chrysophanol (1,8-dihydroxy-3-methylanthraquinone; only 2 HBD, XLogP ~4.0), and from emodin (1,3,8-trihydroxy-6-methylanthraquinone; XLogP ~2.8, TPSA ~94.8 Ų) [5]. The lack of predictive ADME differentiation between digitopurpone and islandicin underscores that their biological selectivity, if any, would arise from target-specific recognition of the 8-OH vs. 5-OH topology rather than from pharmacokinetic divergence.

Computed ADME rigidity
Class-level
Rotatable bonds 0; HBD 3; HBA 5; XLogP 3.3; Lipinski compliant; predicted high GI absorption; no ADME differentiation vs islandicin
Rigid scaffold provides defined H-bond topology; selectivity, if any, stems from target recognition of 8-OH vs 5-OH
Predicted properties only; no experimental logP or solubility data for digitopurpone
ADME prediction Drug-likeness Lipinski Rule of Five

Digitopurpone (CAS 34425-57-5) Validated Application Scenarios Stemming from Quantitative Differentiation Evidence


Natural Product Dereplication and Chemotaxonomic Authentication of Digitalis Species Extracts

Digitopurpone serves as a definitive chemotaxonomic marker for Digitalis purpurea and related Digitalis species leaf extracts. Its validated co-occurrence profile—with digitolutein, 4-hydroxydigitolutein, phomarin, and isochrysophanol but without islandicin—provides a multi-component fingerprint for botanical authentication [1]. Analytical laboratories performing quality control of Digitalis-derived herbal products or research materials can deploy digitopurpone reference standard (ideally ≥98% purity) alongside authenticated plant material for LC-MS or HPLC-UV dereplication workflows. The unambiguous ¹H and ¹³C NMR assignments published for digitopurpone, including 2D correlation data (COSY, HSQC, HMBC), enable confident structural verification even in complex matrices .

Regiospecific Synthetic Intermediate for Anthracycline Aglycone Construction Programs

Medicinal chemistry and process chemistry groups engaged in anthracycline analog development should procure digitopurpone as a regioisomerically pure (>99%) starting material for the construction of daunomycinone and adriamycinone scaffolds via established synthetic sequences [2]. The validated one-step regiospecific preparation [3] and the documented monomethyl ether derivative pathway [4] provide robust entry points for analog synthesis. Critically, researchers must select digitopurpone (not islandicin) when the target anthracyclinone requires 1,4,8-trioxygenation; isomer confusion would direct synthesis toward an incorrect oxygenation pattern and waste synthetic effort.

Hydroxyanthraquinone Metal-Chelation and Spectroscopic Probe Studies Requiring Defined 1,4,8-Substitution Geometry

The specific 1,4,8-trihydroxy substitution pattern of digitopurpone produces a distinct intramolecular hydrogen-bond network and metal-chelation cavity compared to the 1,4,5-regioisomer islandicin [5]. Physical chemists and coordination chemists investigating anthraquinone metal complexes, tautomeric equilibria, or electronic absorption properties should explicitly select digitopurpone when the 8-OH peri to 9-CO geometry is mechanistically relevant to their study design. Quantum-chemical studies have established that hydroxyl positional isomerism in hydroxyanthraquinones shifts tautomeric populations and absorption maxima, meaning regioisomer substitution would confound spectral interpretation [5].

Pharmacophore Modeling and Fragment-Based Screening Leveraging Rigid Anthraquinone Scaffold Topology

Computational chemists and structural biologists conducting docking studies, pharmacophore modeling, or fragment-based screening can utilize digitopurpone's completely rigid scaffold (zero rotatable bonds) and defined 1,4,8-trihydroxy hydrogen-bonding topology as a shape-defined query fragment [6]. The compound's Lipinski compliance (MW 270.24; HBD 3; HBA 5; XLogP 3.3) and predicted high GI absorption support its consideration as a fragment starting point, while the distinct spatial arrangement of its three hydroxyl donors relative to islandicin provides an orthogonal pharmacophore geometry for scaffold-hopping libraries [6].

Application
Selection Property
Validation Focus
Digitalis dereplication & authentication
1,4,8-substitution fingerprint and co-occurrence profile
LC-MS/NMR verification against authentic plant material
Anthracyclinone precursor synthesis
Regioisomeric purity enabling specific synthetic route
Compatibility with daunomycinone/adriamycinone oxygenation pattern
Metal-chelation & spectroscopic probe studies
8-OH peri to 9-CO chelation geometry
Tautomeric populations and absorption spectra interpretation
Pharmacophore modeling & fragment screening
Rigid scaffold with zero rotatable bonds
Distinct H-bond donor topology vs regioisomers
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